molecular formula C34H47N3O9 B161322 Reversin 121 CAS No. 174630-04-7

Reversin 121

Cat. No. B161322
M. Wt: 641.8 g/mol
InChI Key: SVNKEDMVAQBLLN-SVBPBHIXSA-N
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Description

Reversin 121 is a hydrophobic peptide chemosensitizer . It is a simple dipeptide containing standard protecting groups . It can reverse P-glycoprotein-mediated multidrug resistance .


Molecular Structure Analysis

Reversin 121 belongs to the class of organic compounds known as peptides . These are compounds containing an amide derived from two or more amino carboxylic acid molecules .


Chemical Reactions Analysis

Reversin 121 is known to increase the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance with little toxic side effects .


Physical And Chemical Properties Analysis

Reversin 121 is a white powder . Its molecular formula is C34H47N3O9 and its formula weight is 641.8 . It is soluble in DMSO or ethanol but insoluble in water .

Scientific Research Applications

Interaction with P-glycoprotein in Multidrug Resistance

Reversin 121 has been studied for its interaction with P-glycoprotein (P-gp), a critical factor in multidrug resistance (MDR) in cancer. The research demonstrates that Reversin 121 binds with high affinity to purified P-glycoprotein, influencing its ATPase activity. This interaction results in the modulation of drug resistance, with Reversin 121 effectively restoring drug sensitivity in MDR1-expressing tumor cells without toxic effects on non-MDR1 cells (Sharom et al., 1999).

Enhancement of Progenitor Cell Generation

Reversin 121 has been found to enhance the generation of progenitor-like cells by promoting the dedifferentiation of annulus fibrosus cells. This process involves significant changes in gene expression related to cell growth, development, and differentiation. Reversin 121-treated cells demonstrated increased potential for differentiation along various mesenchymal lineages, suggesting its utility in regenerative therapies (Saraiya et al., 2010).

Role in Cell Reprogramming

Research has also shown that Reversin 121 can reprogram C2C12 myogenic cells into various differentiated cell types. This reprogramming involves alterations in the expression of proteins and genes associated with cell cycle progression and growth arrest. The findings suggest that Reversin 121 induces multipotency in cells by affecting gene expressions related to cell growth and chromatin-based gene silencing (Shan et al., 2007).

Dedifferentiation of Myoblasts

Studies indicate that Reversin 121 can induce dedifferentiation in murine myoblast cell lines, reverting them to a multipotent state. This process involves the inhibition of Aurora B kinase activity, which is crucial in maintaining the differentiated state of these cells. The findings highlight the potential use of Reversin 121 in generating multipotent progenitor cells from differentiated cells (Amabile et al., 2009).

Future Directions

While the future directions of Reversin 121 are not explicitly mentioned in the search results, its ability to reverse P-glycoprotein-mediated multidrug resistance suggests potential applications in overcoming drug resistance in cancer treatment .

properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNKEDMVAQBLLN-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reversin 121

CAS RN

174630-04-7
Record name Reversin 121
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
K Hoffmann, R Bekeredjian, J Schmidt, MW Büchler… - Tumor Biology, 2009 - karger.com
… Animals and cells received standard chemotherapy or chemotherapy plus the high-affinity peptide reversin 121 (R121). Results: The proportions of P-glycoprotein-, MRP1- and MRP3-…
Number of citations: 10 karger.com
FJ Sharom, X Yu, P Lu, R Liu, JWK Chu… - Biochemical …, 1999 - Elsevier
… Reversin 121 and reversin 205 restored the uptake of [ 3 H]daunorubicin and rhodamine … In cytotoxicity assays, reversin 121 and reversin 205 eliminated the resistance of MDR1-…
Number of citations: 147 www.sciencedirect.com
N Yabuki, K Sakata, T Yamasaki, H Terashima… - Cancer genetics and …, 2007 - Elsevier
… The addition of 5 μmol/L verapamil or reversin 121 reversed the resistance against paclitaxel, vinblastine, and doxorubicin. The gene expression profile, examined using …
Number of citations: 88 www.sciencedirect.com
ME Million, O Arnaud, G Agusti, W Zeinyeh… - sciforum.net
… For example, reversin 121, a dipeptide, showed high affinity and specificity for ABCB1. Reversin 121 became the new starting point of our research. From 2005 we developed different …
Number of citations: 2 sciforum.net
TS Hawley, I Riz, W Yang… - American journal of …, 2013 - Wiley Online Library
… 100 μM verapamil (top right panel) or 37.5 μM reversin 121 (bottom right panel). E: CDy1 staining … following treatment with verapamil or with reversin 121 33, a highly specific inhibitor of …
Number of citations: 100 onlinelibrary.wiley.com
R Huang, J Vider, T Kochetkov, R Blasberg - Cancer Research, 2010 - AACR
… Compared with vehicle treatment, FTC increased BLI intensity more than 2-fold in HEK-293 cLuc, fLuc and rLuc reporter cells; Reversin 121 elevated BLI intensity 2.1 fold only in HEK-…
Number of citations: 0 aacrjournals.org
A Koubeissi, I Raad, L Ettouati, D Guilet… - Bioorganic & medicinal …, 2006 - Elsevier
… We chose reversin 121 1a as our working model for dipeptide-type reversins and reversin 213 2a as a dimerized aminoacid containing succinyl unit. The reduced analogs 3a–b were …
Number of citations: 16 www.sciencedirect.com
V Subr, L Sivák, E Koziolová, A Braunová… - …, 2014 - ACS Publications
… Several analogues of reversin 121 and reversin 213 were synthesized to evaluate their ability to inhibit P-gp-mediated drug efflux in NIH3T3 mouse cells or K562/R7 human …
Number of citations: 34 pubs.acs.org
BG Kennedy, NJ Mangini - Mol Vis, 2002 - molvis.org
… RPE, the concentration dependence of reversin 121 interaction with the transporter were … fluorescence, as a function of reversin 121 concentration. Reversin 121 inhibits P-glycoprotein-…
Number of citations: 148 www.molvis.org
L Sivak, V Subr, J Tomala, B Rihova, J Strohalm… - Biomaterials, 2017 - Elsevier
… of reversin 121 … Reversin 121, modified with 5-methyl-4-oxohexanoic acid (henceforth R121), was found to be an even more potent P-gp inhibitor than unmodified reversin 121 and was …
Number of citations: 52 www.sciencedirect.com

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